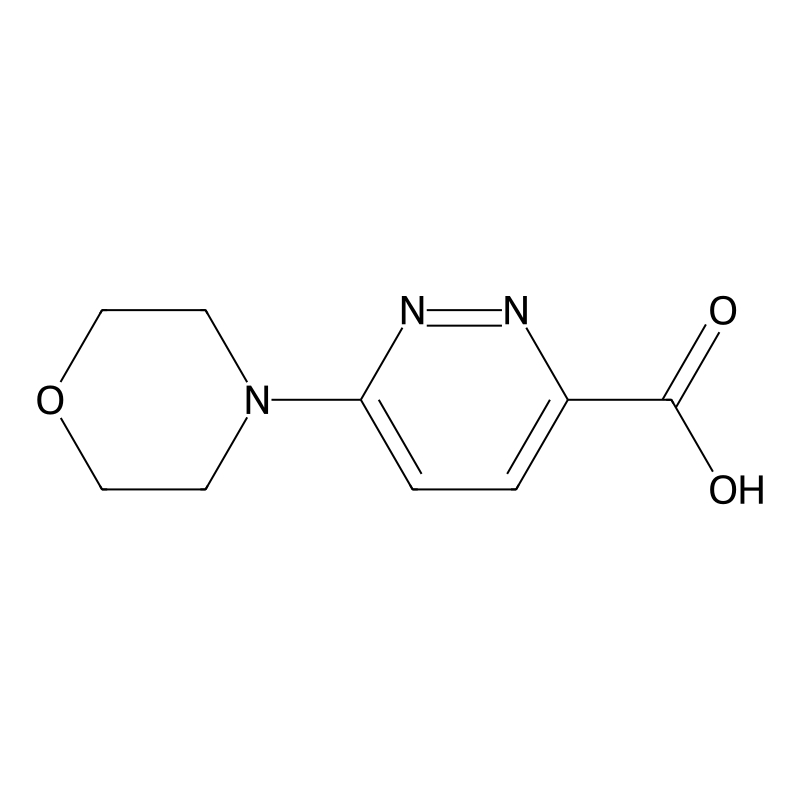6-Morpholin-4-ylpyridazine-3-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
6-Morpholin-4-ylpyridazine-3-carboxylic acid is a chemical compound with the molecular formula C9H11N3O3 and a molecular weight of approximately 209.2 g/mol. This compound features a pyridazine ring substituted with a morpholine group at the 4-position and a carboxylic acid group at the 3-position. It is often utilized in biochemical research, particularly in proteomics, due to its unique structural properties that allow for various interactions within biological systems .
Potential applications in organic synthesis
The presence of a pyridazine ring and a carboxylic acid group suggests 6-Morpholin-4-ylpyridazine-3-carboxylic acid could be a useful building block for the synthesis of more complex molecules. One vendor lists a related compound, 3-(6-Oxo-3-pyridin-4-ylpyridazin-1(6H)-yl)propanoic acid, as a research chemical for organic synthesis [].
Potential applications in proteomics research
One vendor offers 6-Morpholin-4-ylpyridazine-3-carboxylic acid as a biochemical for proteomics research. Proteomics is the study of proteins within a cell, organism, or tissue. However, the specific function of 6-Morpholin-4-ylpyridazine-3-carboxylic acid in proteomics research is not currently available.
The reactivity of 6-morpholin-4-ylpyridazine-3-carboxylic acid is primarily governed by its functional groups:
- Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and decarboxylation.
- Pyridazine Ring: The nitrogen atoms in the pyridazine ring can participate in electrophilic substitution reactions, potentially allowing for further functionalization.
- Morpholine Group: The morpholine moiety can engage in nucleophilic attacks due to the electron-donating nature of the nitrogen atom.
Research indicates that 6-morpholin-4-ylpyridazine-3-carboxylic acid exhibits notable biological activities. It has been studied for its potential as an inhibitor of certain enzymes involved in disease processes. Specifically, it has shown promise in inhibiting protein kinases, which play critical roles in cell signaling pathways. Such inhibition can lead to therapeutic applications in cancer treatment and other diseases characterized by dysregulated kinase activity .
Several synthesis methods have been documented for producing 6-morpholin-4-ylpyridazine-3-carboxylic acid:
- Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the pyridazine structure.
- Substitution Reactions: The introduction of the morpholine group typically involves nucleophilic substitution on a halogenated pyridazine derivative.
- Carboxylation: Finally, carboxylation methods can be employed to install the carboxylic acid functionality.
These methods allow for varying degrees of control over the reaction conditions, which can influence yield and purity .
6-Morpholin-4-ylpyridazine-3-carboxylic acid finds applications primarily in:
- Biochemical Research: Used as a biochemical tool for studying enzyme interactions and cellular processes.
- Pharmaceutical Development: Investigated for potential therapeutic applications, particularly in oncology and other areas requiring targeted inhibition of specific proteins.
- Chemical Synthesis: Serves as an intermediate in synthesizing other biologically active compounds .
Studies on the interactions of 6-morpholin-4-ylpyridazine-3-carboxylic acid with various biological targets are crucial for understanding its mechanism of action. Interaction studies typically involve:
- Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
- Inhibition Kinetics: Understanding the rate at which it inhibits enzymatic activity.
- Cellular Assays: Analyzing its effects on cell viability and proliferation in different cancer cell lines.
These studies help elucidate its potential therapeutic roles and inform further development strategies .
Several compounds share structural or functional similarities with 6-morpholin-4-ylpyridazine-3-carboxylic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Methylpyridazine-3-carboxylic acid | C8H9N3O2 | Lacks the morpholine group; different bioactivity |
| 6-(Aminomethyl)pyridazine-3-carboxylic acid | C10H12N4O2 | Contains an amino group; potential for different interactions |
| 6-(Morpholino)pyridine-3-carboxylic acid | C10H12N2O3 | Similar morpholine structure but different ring system |
The uniqueness of 6-morpholin-4-ylpyridazine-3-carboxylic acid lies in its specific combination of a morpholine moiety with a pyridazine ring, which may confer distinct pharmacological properties compared to other similar compounds .








